molecular formula C11H12N2O2 B3023505 5-oxo-N-phenylpyrrolidine-2-carboxamide CAS No. 5626-54-0

5-oxo-N-phenylpyrrolidine-2-carboxamide

Cat. No.: B3023505
CAS No.: 5626-54-0
M. Wt: 204.22 g/mol
InChI Key: DLHWPLFJAJCANU-UHFFFAOYSA-N
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Description

5-oxo-N-phenylpyrrolidine-2-carboxamide ( 5626-54-0) is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound features a pyrrolidinone ring twisted with respect to the phenyl plane, forming a dihedral angle of 70.73° in its (S)-configured crystal structure . This molecule serves as a versatile intermediate in scientific research. It has been identified as a key precursor in the synthesis of highly potent and selective insecticides . Furthermore, the 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, found in various bioactive molecules and natural products investigated for central nervous system (CNS) diseases, including potential treatments for Alzheimer's disease . The synthesis of the (S)-enantiomer can be achieved from L-glutamic acid and aniline, yielding the optically pure product with a specific rotation of [α]20D + 18.0 (c 1.0, MeOH) . In the crystal lattice, molecules are stabilized and form layers parallel to the (001) plane through intermolecular N—H···O hydrogen bonds . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-7-6-9(13-10)11(15)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHWPLFJAJCANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031778
Record name 5-Oxo-N-phenylpyrrolidine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-54-0
Record name 5-Oxo-N-phenyl-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-N-phenylpyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Oxo N Phenylpyrrolidine 2 Carboxamide and Its Analogues

Asymmetric Synthetic Routes and Strategies

The generation of stereocenters in the pyrrolidinone ring is a key challenge in the synthesis of 5-oxo-N-phenylpyrrolidine-2-carboxamide. Various asymmetric strategies have been developed to control the stereochemical outcome of the synthetic routes.

Chiral Michael Acceptor Utility of this compound

While the core structure of this compound is often constructed via Michael addition reactions, the utility of this compound itself as a chiral Michael acceptor is not extensively documented in scientific literature. Synthetic strategies predominantly focus on the formation of the pyrrolidinone ring through conjugate addition of nucleophiles to α,β-unsaturated systems that subsequently cyclize.

A prevalent strategy for the asymmetric synthesis of the 5-oxopyrrolidine-2-carboxamide (B1618445) core involves the enantioselective Michael addition of nucleophilic glycine (B1666218) equivalents to α,β-unsaturated esters. This approach allows for the direct formation of the carbon-carbon bond necessary for the pyrrolidinone ring with high stereocontrol.

For instance, the reaction of lithiated camphor (B46023) imines of glycine esters with α,β-unsaturated esters proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the chelated structure of the Z,E enolates and the preferential approach of the α,β-unsaturated ester to the re face of the enolate. Subsequent removal of the camphor auxiliary and cyclization yields optically pure 5-oxo-2,4-pyrrolidinedicarboxylates.

A study on the synthesis of β-substituted pyroglutamic acids demonstrated that the Michael addition of a chiral Ni(II) complex of a glycine Schiff base to chiral (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones offers excellent stereocontrol. The stereochemical outcome was found to be largely dependent on the configuration of the Michael acceptor.

The diastereoselectivity of conjugate additions to form the pyrrolidinone ring can be effectively controlled. In the case of the Michael addition of lithiated camphor imines of glycine esters, the use of alkylidenemalonate acceptors leads to the diastereospecific formation of the Michael adducts. This high level of control is attributed to the rigid, tightly chelated transition state of the reactants.

The diastereoselectivity in the synthesis of 3-aroyl pyroglutamic acid derivatives is achieved through a tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT). This process allows for the isolation of a single diastereomer in high purity.

Preparation from Chiral Precursors such as Glutamic and Pyroglutamic Acid Derivatives

A straightforward and common approach to chiral this compound is the utilization of readily available chiral starting materials like L-glutamic acid and its cyclized form, pyroglutamic acid.

(S)-5-oxo-N-phenylpyrrolidine-2-carboxamide can be synthesized by heating a mixture of L-glutamic acid and aniline (B41778). nih.gov This one-step reaction proceeds with the formation of the amide bond and concomitant cyclization to the lactam. The reaction conditions and outcomes are summarized in the table below.

Starting MaterialReagentTemperature (°C)Reaction Time (h)Yield (%)
L-Glutamic AcidAniline195-200485

Pyroglutamic acid, which is commercially available in both enantiomeric forms, serves as a versatile precursor for a variety of 5-oxopyrrolidine-2-carboxamide derivatives. The carboxylic acid moiety can be activated and coupled with various amines to introduce diversity at the carboxamide position.

Catalytic Protocols for Pyrrolidine-2-carboxamide (B126068) Framework Construction

Catalytic methods offer an efficient and atom-economical approach to the synthesis of the pyrrolidine-2-carboxamide framework. These methods often involve the use of transition metal catalysts or organocatalysts to promote key bond-forming reactions.

Palladium-catalyzed hydrogenation is a common method for transformations in the synthesis of pyrrolidine (B122466) derivatives. For instance, deprotection steps in the synthesis of 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives can be achieved using catalysts like palladium on carbon or palladium hydroxide (B78521) on carbon. google.com Suzuki couplings, catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium (B116648), are also employed for the synthesis of more complex analogues. google.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine rings. For instance, chiral squaramide catalysts have been successfully used in asymmetric cascade aza-Michael/Michael addition reactions to produce highly functionalized chiral pyrrolidines. While not directly applied to this compound, these methods demonstrate the potential of organocatalysis in constructing the core pyrrolidinone structure with high stereocontrol.

Modular Synthesis and Diversification of Pyrrolidine-2-carboxamide Derivatives

The modular synthesis of this compound derivatives allows for the rapid generation of a library of analogues for various applications. This approach typically involves a core scaffold that can be readily modified at different positions.

One example of a modular approach is the parallel solution-phase synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. In this strategy, a key intermediate, 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid, is synthesized and then amidated in parallel with a series of aliphatic amines to generate a library of diverse carboxamides. nih.gov

Another strategy for diversification involves the modification of a pre-existing 5-oxopyrrolidine scaffold. For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid can be used as a starting point for the synthesis of derivatives bearing azole, diazole, and hydrazone moieties. nih.gov The acetamide (B32628) group can be further modified to a free amino group, enabling the introduction of additional diversity. nih.gov

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

A direct and high-yield synthesis of (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide involves the thermal condensation of L-glutamic acid with aniline. nih.gov This method is notable for its simplicity, avoiding the need for complex catalysts or activating agents. The reaction proceeds at high temperatures, where the mixture is heated to 195-200 °C. During this process, water is formed and removed via azeotropic distillation. nih.gov After an optimized stirring period of four hours, the excess aniline is removed under reduced pressure. The purification protocol is also optimized, with the hot residue being treated with acetone (B3395972) to induce the formation of a solid, which is then recrystallized from hot methanol. This straightforward procedure has been reported to yield the optically pure product in high yields of 85%. nih.gov

Detailed parameters for this specific, optimized synthesis are presented below.

Table 1: Optimized Conditions for Direct Synthesis of (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide

Parameter Condition Source
Starting Materials L-glutamic acid, Aniline nih.gov
Temperature 195-200 °C nih.gov
Reaction Time 4 hours nih.gov
Key Process Azeotropic removal of water nih.gov
Purification Solvents Acetone, Methanol nih.gov

| Reported Yield | 85% | nih.gov |

For the synthesis of more complex analogues, particularly those involving the formation of a carboxamide bond from a carboxylic acid precursor, different optimization strategies are required. The synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, for example, involves an amidation step starting from the corresponding carboxylic acid. mdpi.com The optimization of this step is crucial for the efficient generation of a library of diverse compounds.

In this context, researchers have identified an effective room-temperature amidation protocol. mdpi.com The carboxylic acid is activated using bis(pentafluorophenyl) carbonate (BPC) in the presence of triethylamine. Acetonitrile is employed as the solvent of choice. The activated intermediate, a pentafluorophenyl ester, is then treated with various primary or secondary amines to yield the desired carboxamides. The reaction time for this process was optimized to 12 hours at room temperature. mdpi.com This method demonstrates how the selection of an appropriate activating agent and solvent system can enable efficient amide bond formation under mild conditions, avoiding the high temperatures required for direct thermal condensation.

Table 2: Optimized Amidation Conditions for Pyrrolidinone Analogues

Parameter Reagent/Condition Purpose Source
Activating Agent Bis(pentafluorophenyl) carbonate (BPC) Activation of carboxylic acid mdpi.com
Base Triethylamine Base mdpi.com
Solvent Acetonitrile Reaction medium mdpi.com
Temperature Room Temperature Mild reaction conditions mdpi.com

| Reaction Time | 12 hours | Completion of reaction | mdpi.com |

Further diversification of reaction conditions has been explored for synthesizing other derivatives. For instance, the synthesis of hydrazide derivatives from ester precursors is optimized by reacting the ester with hydrazine (B178648) hydrate (B1144303) in toluene (B28343) at reflux for 2 hours. nih.gov The formation of hydrazones from these hydrazides is efficiently catalyzed by hydrochloric acid in an aqueous propanolic medium, with reaction times typically around 2 hours at reflux. nih.gov

The synthesis of the core pyrrolidinone ring itself from different precursors has also been subject to optimization. The reaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing water for 12 hours, followed by treatment with hydrochloric acid, provides a 96% yield of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov In other patented procedures for related 5-oxo-pyrrolidine-2-carboxylic acid derivatives, reaction temperatures are explored in a broad range from 20 °C to 110 °C, with preferred temperatures between 75 °C and 110 °C. google.com Reaction times can vary significantly, from 30 minutes to 24 hours, with 16 hours often being optimal. google.com These syntheses may also employ palladium catalysts like palladium (II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium in the presence of an aqueous base such as sodium carbonate. google.com

Table 3: Summary of Varied Optimized Conditions for Analogue Synthesis

Reaction Type Reagents & Catalysts Solvent Temperature Time Source
Hydrazide Formation Hydrazine hydrate Toluene Reflux 2 h nih.gov
Hydrazone Formation Hydrochloric acid (catalyst) Water/Propan-2-ol Reflux 2 h nih.gov
Pyrrolidinone Ring Formation Itaconic acid Water Reflux 12 h nih.gov

Collectively, these findings illustrate that the optimal conditions for synthesizing this compound and its analogues are highly dependent on the specific synthetic route and the desired final product. While direct thermal condensation offers a high-yield pathway to the parent compound, milder, reagent-based methods are essential for constructing more complex analogues, particularly in the context of parallel synthesis and library generation. nih.govmdpi.com

Stereochemical and Conformational Analysis of 5 Oxo N Phenylpyrrolidine 2 Carboxamide

Structural Elucidation via Advanced Crystallographic Techniques

Advanced crystallographic methods, particularly single-crystal X-ray diffraction, have been indispensable in unequivocally determining the three-dimensional structure of 5-oxo-N-phenylpyrrolidine-2-carboxamide.

Single-crystal X-ray diffraction analysis of the optically pure form synthesized from L-glutamic acid has unambiguously confirmed the absolute stereochemistry of the compound as (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide. nih.gov The analysis provided a precise model of the atomic arrangement, confirming the S configuration at the chiral center (C2 of the pyrrolidinone ring). nih.gov

The compound crystallizes in a monoclinic system with the space group P2₁, which is a common space group for chiral molecules. nih.gov The detailed crystallographic data and refinement parameters from the analysis are summarized in the interactive table below, underscoring the high resolution and reliability of the structural determination. nih.gov

Table 1: Crystal Data and Structure Refinement for (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide nih.gov
ParameterValue
Chemical FormulaC₁₁H₁₂N₂O₂
Formula Weight (Mᵣ)204.23
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)4.919 (3)
b (Å)9.995 (7)
c (Å)10.382 (7)
β (°)99.05 (3)
Volume (V) (ų)504.1 (6)
Z2
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Final R₁ [I > 2σ(I)]0.032
wR(F²) (all data)0.082

The crystal packing of (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide is primarily governed by a network of intermolecular hydrogen bonds. The analysis reveals that molecules are linked by N—H···O hydrogen bonds. nih.gov Specifically, the amide hydrogen (N2—H) acts as a hydrogen bond donor to the carbonyl oxygen (O1) of the lactam ring of an adjacent molecule. This interaction pattern systematically connects the molecules, forming a layered structure that propagates parallel to the (001) crystal plane. nih.gov

This well-defined hydrogen bonding network is a key factor in the stability and ordered arrangement of the molecules in the solid state. The geometric details of this crucial intermolecular interaction are provided in the table below. nih.gov

Table 2: Hydrogen Bond Geometry (Å, °) for (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide nih.gov
D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N2—H12···O1ⁱ0.89 (1)2.19 (1)3.038 (2)158 (2)

Symmetry code: (i) x, y-1, z.

Spectroscopic Characterization of Stereoisomers

Spectroscopic methods are fundamental for confirming the chemical structure of molecules in solution and solid states, providing data that complements crystallographic findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the covalent framework of this compound. Although specific, detailed spectral assignments for this exact compound are not extensively reported in the cited literature, the expected ¹H and ¹³C NMR spectra would display characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms in the molecule.

For the (S)-enantiomer, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidinone ring's methylene (B1212753) groups (at C3 and C4), the methine proton at the chiral center (C2), the N-H proton of the lactam, the N-H proton of the carboxamide, and the aromatic protons of the phenyl group. Similarly, the ¹³C NMR spectrum would feature unique resonances for the two carbonyl carbons (one lactam and one amide), the chiral C2 carbon, the two methylene carbons of the pyrrolidinone ring, and the distinct carbons of the phenyl ring. These spectra serve as a fingerprint for the molecule, confirming its identity and purity.

Conformational Preferences and Rotational Isomerism

The molecule is not entirely rigid and exhibits specific conformational preferences due to the partial rotational freedom around its single bonds. The crystallographic data reveals a notable rotational isomerism concerning the orientation of the phenyl ring relative to the pyrrolidinone ring. nih.gov

In the solid state, the pyrrolidinone ring is twisted with respect to the plane of the phenyl group. The dihedral angle formed between the mean plane of the pyrrolidinone ring and the phenyl ring is 70.73 (7)°. nih.gov This significant twist minimizes steric hindrance between the two rings and represents a stable, low-energy conformation of the molecule within the crystal lattice. This specific spatial arrangement is a critical feature of its molecular structure. nih.gov

Reaction Mechanisms and Theoretical Investigations of 5 Oxo N Phenylpyrrolidine 2 Carboxamide Transformations

Computational Chemistry Approaches to Reaction Mechanism

Computational chemistry provides a molecular-level understanding of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. rsc.org These approaches are instrumental in predicting the feasibility of a reaction, understanding its stereochemical outcome, and identifying key intermediates. For transformations involving 5-oxo-N-phenylpyrrolidine-2-carboxamide, computational methods can model the complex interplay of electronic and steric effects that dictate its chemical behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the reaction mechanisms of various heterocyclic compounds. For instance, in the study of the reaction between 3-pyrroline-2-one (B142641) and methylamine (B109427) to form 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, DFT calculations were employed to map the potential energy surface. beilstein-journals.org This analysis revealed that the main product is formed favorably through the pathway with the lowest Gibbs free energy of activation (ΔG#), in both the gas phase and in an ethanol (B145695) solvent model. beilstein-journals.org

DFT calculations can be similarly applied to analyze the reaction pathways of this compound. By modeling the reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. This information is invaluable for understanding reaction selectivity and for designing reaction conditions that favor the formation of the desired product. DFT studies have shown that kinetic selectivity is often more significant than thermodynamic selectivity in the formation of the main products in related pyrrolidinone systems. beilstein-journals.org

Computational Method Application in Pyrrolidinone Chemistry Key Findings
Density Functional Theory (DFT)Elucidation of reaction mechanisms between 3-pyrroline-2-one and aliphatic amines. beilstein-journals.orgThe main product is formed via the pathway with the lowest activation energy; kinetic control is more significant than thermodynamic control. beilstein-journals.org

The identification and characterization of transition states are central to understanding reaction mechanisms. Transition state modeling allows for the calculation of activation energies, which are critical for predicting reaction rates. For the synthesis of pyrrolidines, computational studies can model the transition states of key steps, such as intramolecular aza-Michael cyclizations. whiterose.ac.uk

By calculating the energy profile of a reaction, researchers can visualize the energy changes that occur as reactants are converted to products. This profile includes the relative energies of reactants, intermediates, transition states, and products. For example, in the asymmetric synthesis of pyrrolidines, DFT studies have been used to support the aza-Michael cyclization as the rate-determining and stereochemistry-determining step. whiterose.ac.uk These calculations can also correctly predict the formation of the major enantiomer. whiterose.ac.uk

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. The crystal structure of (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide reveals that the pyrrolidinone ring is twisted with respect to the phenyl plane, with a dihedral angle of 70.73 (7)°. nih.gov In the crystalline state, molecules are linked by N—H⋯O hydrogen bonds. nih.gov MD simulations can extend this static picture to a dynamic one in solution, providing a more realistic representation of the molecule's behavior.

Furthermore, MD simulations can be employed to study the binding of this compound derivatives to biological targets. By simulating the interaction between the ligand and the protein's active site, researchers can gain a deeper understanding of the binding mode and the key interactions that contribute to binding affinity. This information is crucial for the rational design of more potent and selective bioactive compounds.

Studies on Chiral Induction Mechanisms in Asymmetric Reactions

The pyrrolidine (B122466) scaffold is a common feature in many organocatalysts used in asymmetric synthesis. nih.gov The stereochemical outcome of these reactions is determined by the mechanism of chiral induction, which involves the transfer of chirality from the catalyst to the product.

In asymmetric syntheses of pyrrolidines, the chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. For example, in the intramolecular iridium-catalyzed allylic amination to produce 2,5-disubstituted 3-hydroxypyrrolidines, the stereochemistry of the product can be controlled by the choice of the chiral ligand. rsc.org Similarly, chiral phosphoric acids have been used to catalyze the enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantioselectivities. whiterose.ac.uk

The mechanism of chiral induction often involves the formation of specific transition state assemblies stabilized by non-covalent interactions, such as hydrogen bonding. Computational modeling can be used to investigate these transition states and to rationalize the observed stereoselectivity.

Kinetic and Thermodynamic Aspects of Pyrrolidine-2-carboxamide (B126068) Synthesis

The synthesis of pyrrolidine-2-carboxamides involves several steps, each with its own kinetic and thermodynamic parameters. Understanding these aspects is essential for process optimization and for maximizing the yield of the desired product.

The formation of the pyrrolidone ring from glutamine has been shown to be catalyzed by weak acids. nih.gov In the context of peptide synthesis, this cyclization can be a side reaction that leads to chain termination. nih.gov The rate of this side reaction can be minimized by accelerating the desired coupling reaction and reducing the exposure time to weak acids. nih.gov

The thermodynamics of carboxamide formation have been studied for related systems. For example, the thermodynamic stability of carbamazepine (B1668303) cocrystals with various coformers containing a carboxamide group has been investigated both experimentally and theoretically. mdpi.comsemanticscholar.org These studies provide insights into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. mdpi.comsemanticscholar.org The formation of N-H⋯O hydrogen bonds between carboxamide groups is a common feature in the crystal structures of these compounds. mdpi.com

Compound/Reaction Aspect Studied Key Findings
Pyrrolidone carboxylic acid formation from glutamineWeak acid catalysisThe cyclization is catalyzed by weak acids and can be minimized by rapid coupling. nih.gov
Carbamazepine cocrystals with carboxamide-containing coformersThermodynamic stabilityThe stability is influenced by intermolecular hydrogen bonding, particularly N-H⋯O interactions. mdpi.comsemanticscholar.org

Derivatization and Functionalization Strategies of the 5 Oxo N Phenylpyrrolidine 2 Carboxamide Scaffold

Regioselective Introduction of Functional Groups

The pyrrolidinone ring of the 5-oxo-N-phenylpyrrolidine-2-carboxamide scaffold offers several positions for the selective introduction of new functional groups, primarily at the C3 and C4 positions. The reactivity of these positions is dictated by the electronic influence of the adjacent carbonyl and amide groups.

The C3 position, being alpha to the ring carbonyl group, is amenable to deprotonation to form a lactam enolate. This enolate is a key intermediate for a variety of regioselective C-C and C-X bond-forming reactions. For instance, electrophilic fluorination of pyroglutamic acid derivatives has been achieved by treating the corresponding lactam enolate with an electrophilic fluorine source, such as N-fluorobenzensulfonimide (NFSi). acs.org This reaction proceeds with high diastereoselectivity, typically yielding the trans-substituted product. acs.org Similarly, alkylation reactions using lactam enolates derived from bicyclic templates of pyroglutamic acid can proceed with high diastereoselectivity, allowing for the controlled introduction of alkyl groups at this position. nih.gov

The C4 position can be functionalized through different strategies, often involving conjugate addition reactions to α,β-unsaturated lactam precursors. These precursors can be generated from the parent scaffold through various synthetic steps. The introduction of substituents at the C4 position is crucial for creating structural diversity and has been explored in the synthesis of novel bioactive compounds. nih.gov

Below is a table summarizing potential regioselective functionalization reactions on the scaffold.

PositionReaction TypeKey IntermediateExample ReagentsExpected Outcome
C3AlkylationLactam EnolateLDA, Alkyl Halide (e.g., CH₃I)Introduction of an alkyl group
C3HalogenationLactam EnolateNFSi (Fluorination)Introduction of a halogen (e.g., fluorine)
C4Michael Additionα,β-Unsaturated LactamNucleophiles (e.g., organocuprates)Introduction of a substituent via conjugate addition
C3/C4AminationVariousElectrophilic amination reagentsIntroduction of amino or substituted amino groups

Synthesis of N-Substituted Analogues and Their Conformational Impact

The parent (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide exists in a defined conformation where the pyrrolidinone ring is twisted with respect to the phenyl plane, exhibiting a dihedral angle of approximately 70.73°. nih.gov The nitrogen atom of the pyrrolidinone ring serves as a critical handle for synthesizing N-substituted analogues, which can significantly alter the molecule's conformational properties and, consequently, its biological activity or material properties.

Synthesis of N-substituted analogues typically involves standard N-alkylation or N-acylation reactions. N-alkylation can be achieved by deprotonating the lactam nitrogen with a suitable base followed by reaction with an alkyl halide. N-acylation, the introduction of a carbonyl-containing group, has a particularly profound and predictable impact on the conformation of the pyrrolidinone ring system.

Studies on related N-acyl-pyrrolidines have shown that the N-acyl functionality forces the substituents at the C2 and C5 positions to adopt a preferred axial orientation. researchgate.net This conformational preference is a result of minimizing steric strain. Applying this principle to the this compound scaffold, N-acylation would be expected to lock the C2-carboxamide group into a more rigid, axially-oriented conformation. This restriction of the ring's flexibility can be a powerful tool in rational drug design, where a specific three-dimensional arrangement is often required for potent interaction with a biological target.

The conformational differences between the parent scaffold and its N-substituted derivatives are summarized in the following table.

Analogue TypeKey Structural FeaturePredicted Conformational ImpactDihedral Angle (Pyrrolidinone-Phenyl)
Parent ScaffoldN-HTwisted pyrrolidinone ring, some flexibility. nih.gov~70.73° nih.gov
N-Alkyl AnalogueN-AlkylIncreased steric bulk, potential minor changes in ring pucker.Data not available, expected to be similar to parent.
N-Acyl AnalogueN-Acyl (e.g., N-Acetyl)Restricted ring conformation, C2 substituent forced into an axial orientation. researchgate.netData not available, likely altered due to steric and electronic effects.

Exploration of Spirocyclic and Fused Ring Systems Derived from the Scaffold

The this compound scaffold is an excellent starting point for the construction of more complex, three-dimensional architectures such as spirocyclic and fused ring systems. These advanced structures are of great interest as they allow for a more comprehensive exploration of chemical space.

Spirocyclic systems, where two rings share a single common atom, can be synthesized from pyroglutamic acid derivatives, the parent acid of the scaffold. nih.gov One common strategy involves the functionalization at the C3 or C4 position to introduce a tether that can then be cyclized back onto the same carbon, forming the spiro center. For example, methodologies have been developed for the synthesis of 3-spiro prolines and 3-spiro pyroglutamic acids from simple starting materials, demonstrating the feasibility of creating spiro-junctions at the C3 position. chemrxiv.org

Fused ring systems, where two rings share two adjacent atoms, can be constructed via annulation reactions. In this approach, the existing pyrrolidinone ring serves as a template onto which a new ring is built. This can be achieved by introducing two functional groups on adjacent carbons (e.g., C3 and C4) which can then participate in a ring-closing reaction. For instance, related tetramate scaffolds have been used to create fused polyheterocyclic derivatives through annulation, a strategy that could be adapted to the this compound core. nih.gov Another advanced method involves cycloaddition reactions, where the pyrrolidinone ring or a derivative thereof reacts with a suitable partner to form a new, fused cyclic system. rsc.org

The table below outlines strategies for the synthesis of these complex systems.

System TypeSynthetic StrategyTarget Position(s) on ScaffoldDescription
SpirocyclicIntramolecular CyclizationC3 or C4A tether is introduced at a single carbon and then cyclized back to form a spiro-ring. chemrxiv.org
Fused RingAnnulationC3 and C4Functional groups on adjacent carbons are used to build a new ring fused to the pyrrolidinone. nih.gov
Fused RingCycloadditionVariousThe scaffold participates in a cycloaddition reaction to form a bicyclic or polycyclic system. rsc.org

Applications in Advanced Organic Synthesis

Precursors to β-Phenyl Pyroglutamic Acids and Related Cyclic α-Amino Acids

The pyroglutamic acid core of 5-oxo-N-phenylpyrrolidine-2-carboxamide serves as a crucial starting point for the stereoselective synthesis of various substituted cyclic α-amino acids, including the valuable β-phenyl pyroglutamic acid derivatives. The rigid lactam ring allows for excellent stereocontrol during synthetic transformations, making it a favored precursor in asymmetric synthesis.

Methodologies for the synthesis of substituted pyroglutamic acids often involve the modification of the pyroglutamate (B8496135) skeleton. For instance, the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been achieved through a 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.comsemanticscholar.org This process highlights the utility of the pyroglutamic acid framework in constructing highly functionalized and stereochemically defined molecules. mdpi.comsemanticscholar.org Furthermore, the synthesis of (2S, 4S)-4-(N-Ts)- and (2S, 4S)-4-(N-Boc)-phenylamino-5-oxoprolines demonstrates the feasibility of introducing substituents onto the pyrrolidone ring with high stereochemical integrity. nih.gov These derivatives are valuable intermediates for the synthesis of more complex cyclic amino acids. nih.gov

The Michael addition reaction is another powerful tool for the functionalization of the pyroglutamate core. Chiral synthesis of 3-substituted pyroglutamate derivatives can be achieved via a Michael addition using a 2,7,8-trioxabicyclo[3.2.1]octane (ABO) as a C-terminal protecting group. clockss.org This approach allows for the introduction of a variety of substituents at the 3-position, paving the way for the synthesis of a diverse library of pyroglutamic acid analogs. clockss.org

Synthetic Method Key Features Resulting Compounds Reference
5-exo-tet cyclizationAsymmetric synthesis, high enantiomeric enrichment.3-Aroyl pyroglutamic acid derivatives. mdpi.comsemanticscholar.org
Stereoselective substitutionRetention of stereochemical integrity.(2S, 4S)-4-phenylamino-5-oxoproline derivatives. nih.gov
Michael AdditionChiral synthesis with protecting groups.3-Substituted pyroglutamate derivatives. clockss.org

Building Blocks for the Construction of Complex Nitrogen Heterocycles

The pyrrolidinone ring of this compound is a fundamental heterocyclic motif that can be elaborated into more complex nitrogen-containing ring systems. researchgate.netnih.gov Its inherent functionality allows for a variety of chemical transformations, making it a valuable building block in the synthesis of diverse heterocyclic structures. researchgate.netnih.gov

Pyrrolidine (B122466) derivatives, in general, are key components in a wide array of natural products and medicinally important compounds. researchgate.net The synthesis of functionalized pyroglutamic acid derivatives provides access to intermediates that can be further cyclized or rearranged to form fused or spirocyclic heterocyclic systems. For example, a revised synthetic strategy for spirocyclic lactam ring skeletons utilizes a 5-allylpyroglutamate derivative as a key intermediate. clockss.org

The development of novel synthetic methods continues to expand the utility of pyroglutamate derivatives as building blocks. For instance, uncatalyzed diaryldiazo cyclopropanations on bicyclic lactams derived from pyroglutamic acid lead to highly functionalized azatricyclononanes. researchgate.net These products can be further elaborated to access conformationally constrained amino acids and their analogues. researchgate.net

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The chiral nature of this compound and its derivatives makes them suitable candidates for use as chiral auxiliaries and ligands in asymmetric catalysis. mdpi.comsemanticscholar.org A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.

A new methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives utilizes a chiral auxiliary which is later removed without loss of stereochemical integrity. mdpi.comsemanticscholar.org This demonstrates the effectiveness of the pyroglutamate scaffold in directing stereoselective transformations.

Furthermore, pyroglutamate-derived hydroxyamide ligands have been synthesized and successfully applied in asymmetric catalysis. universityofgalway.ie These ligands have been used in ruthenium-catalyzed transfer hydrogenation reactions, achieving enantiomeric excesses (ee) of up to 72%. universityofgalway.ie In titanium-catalyzed alkylation reactions, these ligands have afforded products with ee's of up to 74%. universityofgalway.ie The modular nature of these ligands, derived from readily available pyroglutamic acid, allows for fine-tuning of their steric and electronic properties to optimize catalytic performance. The development of such ligands is a significant area of research in asymmetric synthesis. nih.govsemanticscholar.org

Catalytic Application Ligand/Auxiliary Type Metal Catalyst Enantiomeric Excess (ee) Reference
Transfer HydrogenationPyroglutamate-derived hydroxyamideRutheniumup to 72% universityofgalway.ie
AlkylationPyroglutamate-derived hydroxyamideTitaniumup to 74% universityofgalway.ie
Phenyl Acetylene AdditionPyroglutamate-derived hydroxyamideTitaniumModest universityofgalway.ie

Synthesis of Conformationally Constrained Amino Acid Analogues for Peptide Mimicry

The rigid five-membered ring of this compound provides a valuable template for the design and synthesis of conformationally constrained amino acid analogues. These analogues are incorporated into peptides to restrict their conformational flexibility, which can lead to enhanced biological activity, selectivity, and metabolic stability. This strategy is a cornerstone of peptide mimicry, where the goal is to create molecules that mimic the structure and function of natural peptides. sciforum.netnih.govmdpi.com

The synthesis of (2S, 4S)-4-phenylamino-5-oxoproline derivatives is a prime example of creating constrained analogues. nih.gov These compounds can be incorporated into peptide chains, where the bulky phenylamino group and the rigid pyrrolidone ring impose significant conformational constraints. nih.gov Despite the steric hindrance, these derivatives have been shown to be useful for the synthesis of amides and peptides without opening the lactam ring or losing stereochemical integrity. nih.gov

The application of proline chimeras, which are conformationally rigid amino acid analogues, is a well-established approach in medicinal chemistry for the synthesis of peptidomimetics. researchgate.net Pyroglutamic acid derivatives are structurally related to proline chimeras and have been used, albeit to a lesser extent, in peptide modifications. scispace.com The development of efficient asymmetric syntheses for pyroglutamic acid derivatives is expanding their application in this field. scispace.com The conformational landscape of non-coded amino acids is a key area of study for the rational design of therapeutic peptides with optimized properties. nih.gov

Emerging Research Areas and Specialized Applications of 5 Oxo N Phenylpyrrolidine 2 Carboxamide

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a field that has become increasingly significant for the development of novel materials and technologies. peerj.com The principles of molecular recognition, driven by non-covalent interactions, are central to the design of complex, functional supramolecular architectures. peerj.comnih.gov

The structure of 5-oxo-N-phenylpyrrolidine-2-carboxamide contains key functional groups—specifically the amide and lactam moieties—that are capable of forming strong hydrogen bonds. These interactions are fundamental to the process of molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures. The iterative synthesis of macromolecules, such as dendrimers, showcases a controlled approach to building complex molecular frameworks. The potential for directional hydrogen bonding in this compound makes it a candidate for designing new self-assembled systems, where its specific geometry and interactive capabilities can be exploited to create ordered supramolecular polymers or discrete nanoscale objects.

Metallo-supramolecular chemistry combines organic ligands with metal ions to create large, ordered structures through coordination bonds. frontiersin.org This approach has led to the development of advanced materials such as metal-organic cages and functional polymers. nih.gov For instance, ligands like 2,2′:6′,2″-terpyridine self-assemble with metal ions to form linear metallo-supramolecular polymers. frontiersin.org The carbonyl oxygen of the lactam and the amide group in this compound could potentially serve as coordination sites for metal ions. This opens up the possibility of incorporating this scaffold into metallo-supramolecular architectures, leading to the creation of new materials with tailored electronic, optical, or catalytic properties. The synthesis of metallo-supramolecular polymers based on benzodipyrrolidone has demonstrated that such systems can exhibit interesting charge-transfer properties. frontiersin.org

Agrochemical Research: Design of Novel Insecticidal Agents

The pyrrolidine (B122466) scaffold is a prominent feature in many biologically active compounds, including those developed for agricultural applications. ccspublishing.org.cnnih.gov Its derivatives have shown significant potential as both herbicides and insecticides. ccspublishing.org.cn

Research into pyrrolidine derivatives has yielded potent insecticidal agents. ccspublishing.org.cn Notably, compounds that include an amide group attached to a benzene ring—a key structural feature of this compound—have demonstrated excellent systemic absorption properties in plants. ccspublishing.org.cn This allows the compounds to offer protection not only to the seeds but also to the plants that grow from them. ccspublishing.org.cn For example, certain pyrrolidine derivatives have shown high mortality rates against pests like the two-spotted spider mite (Tetranychus urticae) and the tobacco cutworm (Spodoptera litura). ccspublishing.org.cn The introduction of a pyrrolidine ring into the natural product matrine has also been shown to significantly boost its insecticidal activity against the fall armyworm (Spodoptera frugiperda). ccspublishing.org.cn

Table 1: Insecticidal Activity of Pyrrolidine Derivatives

CompoundTarget PestConcentrationMortality Rate
Compound 56 T. urticae500 mg/L>98%
Compound 56 S. litura (3rd instar)100 mg/L100%
Compound 57 T. urticae500 mg/L>98%
Compound 57 S. litura (3rd instar)100 mg/L100%
Compound 58 T. urticae100 mg/LData suggests superior activity
Compound 58 S. litura100 mg/LData suggests superior activity

This table is based on data reported for related pyrrolidine structures in agrochemical research. ccspublishing.org.cn

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing new and effective agrochemicals. nih.gov In the context of pyrrolidine-based insecticides, research has focused on structural modifications to enhance potency and overcome resistance. ccspublishing.org.cn The primary area for modification in some 2-arylpyrrole insecticides has been the substitution on the pyrrole nitrogen. ccspublishing.org.cn By systematically altering different parts of the molecule, researchers can identify the structural features that are essential for insecticidal activity. This knowledge guides the synthesis of novel derivatives of this compound with potentially improved efficacy, selectivity, and environmental profiles.

Molecular Interactions with Biological Targets

The 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold is a versatile structural motif found in molecules with a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.com The specific interactions of this compound with biological targets are an area of active investigation, with insights drawn from structurally related compounds.

Derivatives of the pyrrolidine ring are known to interact with various biological systems. For instance, some 2-arylpyrrole insecticides function by inhibiting oxidative phosphorylation, which disrupts energy production in insects. ccspublishing.org.cn Other related heterocyclic structures, such as 5-oxo-hexahydroquinolines, have been identified as modulators of calcium channels. researchgate.net Furthermore, polyhydroxylated pyrrolidines can act as potent inhibitors of α-glycosidase, an enzyme relevant to metabolic disorders. nih.gov The diverse biological activities of these related compounds suggest that this compound could potentially interact with a variety of proteins, enzymes, or receptors, making it an attractive scaffold for further drug discovery and development efforts. nih.gov

Future Directions and Research Challenges for 5 Oxo N Phenylpyrrolidine 2 Carboxamide

Development of Novel and Greener Asymmetric Synthetic Methodologies

The conventional synthesis of 5-oxo-N-phenylpyrrolidine-2-carboxamide often involves multi-step procedures that may utilize harsh reagents and generate significant waste. nih.gov A primary future direction is the development of more efficient, sustainable, and environmentally benign synthetic routes.

Chemoenzymatic and Biocatalytic Approaches: A significant challenge lies in developing enzymatic methods for the direct amidation of pyroglutamic acid or its esters with aniline (B41778) and its derivatives. Biocatalysis offers a green alternative to traditional chemical methods for amide bond formation, often proceeding under mild, aqueous conditions with high selectivity. plos.org Research into identifying or engineering enzymes, such as lipases or novel amide bond synthetases, that can efficiently catalyze this specific transformation is a key area of future investigation. The use of glutaminyl cyclase for the enzymatic conversion of N-terminal glutamine or glutamic acid residues to pyroglutamate (B8496135) in proteins suggests a potential biocatalytic route that could be adapted for small molecule synthesis. plos.org

Flow Chemistry and Process Intensification: Continuous flow chemistry presents a promising avenue for the safer and more efficient synthesis of this compound. orgsyn.org Flow reactors can enable precise control over reaction parameters such as temperature and pressure, leading to higher yields, reduced reaction times, and improved safety, particularly for exothermic reactions. Integrating flow synthesis with in-line purification and analysis would represent a significant step towards automated and sustainable production.

Organocatalysis: The development of novel organocatalytic methods for the asymmetric synthesis of the pyrrolidinone core from achiral precursors is another important research direction. Chiral pyrrolidine-based structures are themselves effective organocatalysts for a variety of asymmetric transformations. mdpi.com Future research could focus on autocatalytic systems or the use of novel chiral catalysts to construct the 5-oxopyrrolidine ring with high enantioselectivity, potentially reducing the reliance on chiral pool starting materials like L-glutamic acid.

MethodologyPotential AdvantagesResearch Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste, use of renewable resources.Enzyme discovery and engineering for specific substrates, enzyme stability and reusability, scalability of processes.
Flow Chemistry Enhanced safety and control, improved yield and purity, potential for automation, reduced footprint.High initial investment, potential for clogging, need for specialized equipment and expertise.
Organocatalysis Avoidance of toxic heavy metals, mild reaction conditions, stability to air and moisture.Catalyst loading, catalyst recovery and reuse, achieving high stereoselectivity for specific substrates.

Computational-Aided Design and Prediction of New Functional Analogues

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery of new functional analogues of this compound with tailored properties. By predicting molecular interactions and properties in silico, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Structure-Based Drug Design: For medicinal chemistry applications, computational "lead-hopping" and structure-activity relationship (SAR) studies can identify novel analogues with improved potency and selectivity for specific biological targets. nih.gov For instance, derivatives of pyroglutamic acid amides have been investigated as antagonists for the P2X7 receptor, which is implicated in neurodegenerative diseases. nih.govmdpi.com Future research will leverage high-resolution crystal structures of target proteins to perform molecular docking and virtual screening of libraries of this compound derivatives. This approach can guide the rational design of substituents on both the phenyl ring and the pyrrolidinone core to optimize binding affinity and pharmacokinetic properties.

Materials Science Applications: Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic and self-assembly properties of new analogues. acs.org By modeling intermolecular interactions, researchers can design derivatives with specific liquid crystalline, gelation, or other supramolecular properties for applications in materials science.

Predictive ADMET Modeling: A significant challenge in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In-silico tools can predict these properties for virtual compounds, allowing for the early-stage filtering of candidates that are likely to fail. Future work will involve creating more accurate predictive models specifically for the pyroglutamic acid amide scaffold.

Computational TechniqueApplication in Analogue DesignResearch Focus
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors).Design of potent and selective inhibitors or modulators for therapeutic targets.
Virtual Screening High-throughput in-silico screening of large compound libraries against a specific target.Rapid identification of hit compounds for further experimental validation.
Density Functional Theory (DFT) Calculating electronic structure, reactivity, and spectroscopic properties.Understanding reaction mechanisms and designing molecules with specific electronic or optical properties.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules and their complexes over time.Assessing the stability of ligand-protein interactions and conformational changes.

Exploration of Undiscovered Catalytic and Supramolecular Applications

The unique structural and chemical features of this compound suggest that its potential applications extend beyond its current uses as a synthetic intermediate.

Organocatalysis: While pyrrolidine (B122466) derivatives are well-established organocatalysts, the specific catalytic activities of this compound and its simple analogues are not extensively explored. mdpi.com The presence of the amide N-H group and the lactam carbonyl offers potential for hydrogen bonding interactions, which could be exploited in asymmetric catalysis. Future research could investigate its efficacy as a catalyst or pre-catalyst in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions.

Supramolecular Chemistry and Self-Assembly: Pyroglutamic acid and its derivatives have been shown to form supramolecular materials through intermolecular hydrogen bonding. acs.org These materials can exhibit properties such as gelation of organic solvents. acs.org The N-phenyl group in this compound adds the potential for π-π stacking interactions, which could lead to the formation of novel, ordered supramolecular structures like fibers, tapes, or gels. The cyclization of N-terminal glutamic acid to pyroglutamic acid is known to influence the solubility and aggregation properties of amyloid peptides, highlighting the significant impact of this moiety on self-assembly processes. acs.orgresearchgate.net Future studies could explore the self-assembly of designed analogues in various solvents and their potential applications as, for example, drug delivery vehicles or scaffolds for tissue engineering. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Platforms for Academic Discovery

The convergence of automated synthesis, robotics, and high-throughput screening (HTS) is revolutionizing chemical and biological research. Integrating the synthesis and evaluation of this compound derivatives into these platforms is a critical future direction for accelerating discovery.

Automated Synthesis of Compound Libraries: Automated flow chemistry systems can be programmed to synthesize libraries of this compound analogues by systematically varying the starting materials (e.g., different substituted anilines). mit.edu This would enable the rapid generation of a diverse set of compounds for screening purposes, a task that would be prohibitively time-consuming using traditional batch synthesis.

High-Throughput Screening (HTS): Once libraries of analogues are synthesized, HTS methods can be employed to rapidly screen them for desired biological activities or material properties. nih.gov For example, libraries could be screened against panels of cancer cell lines to identify new anticancer agents, or against specific enzymes to discover novel inhibitors. ku.edunih.gov The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns. The use of techniques like SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry can further increase the throughput of screening for enzyme inhibitors. wpmucdn.com

This integrated approach of automated synthesis and HTS will enable researchers to explore the chemical space around the this compound scaffold much more efficiently, significantly increasing the probability of discovering new compounds with valuable functional properties for a wide range of academic and industrial applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-oxo-N-phenylpyrrolidine-2-carboxamide, and how do their yields and purity profiles compare?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving 5-oxopyrrolidine-2-carboxylic acid derivatives and phenylamine. For example, derivatives of similar pyrrolidinecarboxamides are prepared by reacting 5-oxopyrrolidine-2-carboxylic acid with formaldehyde and amines under controlled pH and temperature conditions (yields ~60–75%) . Alternative methods include coupling reactions using activating agents like PyBOP in DMF, as described for analogous compounds (59% yield) . Purity optimization often requires recrystallization or column chromatography, with analytical HPLC (≥95% purity) used for validation.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For the (S)-enantiomer, SCXRD data (monoclinic P21 space group, a = 4.919 Å, b = 9.995 Å, c = 10.382 Å, β = 99.05°) validate bond lengths and stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and regiochemistry. For example, the carbonyl resonance at ~170 ppm (¹³C) and aromatic proton splitting patterns confirm the phenylamide moiety .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 204.23 (C₁₁H₁₂N₂O₂) .

Q. What are the primary challenges in achieving enantiomeric purity during synthesis, and how can they be mitigated?

  • Methodological Answer : Racemization at the pyrrolidine ring’s chiral center (C2) is a key issue, particularly under acidic or high-temperature conditions. Strategies include:

  • Using chiral auxiliaries or enantioselective catalysts during cyclization .
  • Low-temperature reaction protocols (<40°C) to minimize epimerization .
  • Chiral HPLC or capillary electrophoresis for purity assessment, as demonstrated for related pyrrolidinecarboxamides .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization reactions. For example:

  • Reaction path searches using software like Gaussian or ORCA identify energy barriers for ring closure .
  • Solvent effects (e.g., DMF vs. THF) can be modeled via COSMO-RS to optimize polarity and dielectric constants .
  • Machine learning algorithms (e.g., ICReDD’s platforms) analyze experimental datasets to recommend temperature/pH ranges, reducing trial-and-error approaches .

Q. What experimental and analytical strategies resolve discrepancies in reported crystallographic data for pyrrolidinecarboxamide derivatives?

  • Methodological Answer : Contradictions in unit cell parameters or hydrogen bonding patterns require:

  • Repeating SCXRD under standardized conditions (e.g., 296 K, MoKα radiation) .
  • Validation via Rietveld refinement to assess data quality (e.g., R-factor <0.05) .
  • Cross-referencing with solid-state NMR to confirm hydrogen bonding networks .

Q. How do solvent polarity and temperature influence the regioselectivity of 5-oxo-pyrrolidine ring formation?

  • Methodological Answer :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring 5-endo cyclization (yield ~70%). Non-polar solvents (e.g., toluene) may lead to side reactions like dimerization .
  • Temperature : Elevated temperatures (>80°C) accelerate ring closure but increase racemization risk. Controlled heating (50–60°C) with microwave assistance improves reaction efficiency (20-minute completion) .

Methodological Notes

  • Data Validation : Cross-correlate SCXRD, NMR, and HRMS data to ensure structural consistency .
  • Stereochemical Control : Use chiral GC or HPLC columns (e.g., Chiralpak AD-H) for enantiopurity analysis .
  • Contradiction Resolution : Employ Bayesian statistical models to reconcile conflicting crystallographic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.